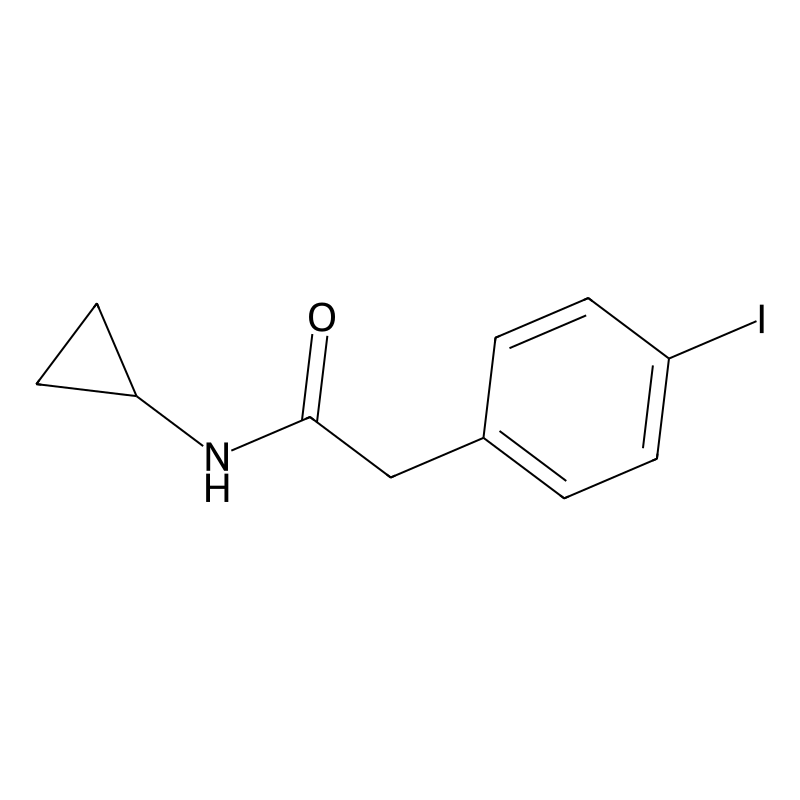

N-Cyclopropyl-2-(4-iodophenyl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Cyclopropyl-2-(4-iodophenyl)acetamide is an organic compound characterized by its unique structural features, which include a cyclopropyl group, an iodophenyl moiety, and an acetamide functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities and applications.

The molecular formula of N-Cyclopropyl-2-(4-iodophenyl)acetamide is , with a molecular weight of approximately 273.12 g/mol. The presence of the iodine atom on the phenyl ring enhances its reactivity, particularly in nucleophilic substitution reactions, while the cyclopropyl group contributes unique steric and electronic properties that can influence its biological interactions.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding phenolic derivatives.

- Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution: The iodophenyl group is susceptible to nucleophilic attack, allowing for substitutions with amines or thiols under basic conditions.

These reactions are critical for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.

N-Cyclopropyl-2-(4-iodophenyl)acetamide has been studied for its biological activities, particularly in relation to cancer research and antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant anti-proliferative effects against various human cancer cell lines. The mechanism of action is thought to involve interaction with specific enzymes or receptors, potentially inhibiting their activity and affecting cellular pathways related to growth and apoptosis .

The synthesis of N-Cyclopropyl-2-(4-iodophenyl)acetamide typically involves the following steps:

- Reactants: Cyclopropylamine is reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine.

- Solvent: The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure optimal yield.

- Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.

This method allows for efficient production while minimizing by-products and maximizing yield.

N-Cyclopropyl-2-(4-iodophenyl)acetamide has several potential applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug design aimed at targeting specific diseases, particularly cancers.

- Research Tool: The compound can be utilized in biochemical assays to study enzyme interactions and cellular pathways.

- Material Science: Its properties may lend themselves to applications in developing new materials with specific functional characteristics.

Studies on N-Cyclopropyl-2-(4-iodophenyl)acetamide have focused on its interactions with biological targets such as enzymes and receptors. Research indicates that this compound may modulate various signaling pathways, potentially leading to apoptosis in cancer cells through caspase activation mechanisms . Understanding these interactions is crucial for elucidating its therapeutic potential and guiding further drug development efforts.

Several compounds share structural similarities with N-Cyclopropyl-2-(4-iodophenyl)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-Cyclopropyl-2-(3-bromophenyl)acetamide | Bromine atom instead of iodine | Different reactivity profile due to bromine |

| N-Cyclopropyl-2-(3-iodophenyl)acetamide | Iodine at a different position | Variations in biological activity |

| N-Cyclopropyl-2-(2-fluorophenyl)acetamide | Fluorine atom instead of iodine | Enhanced stability and different reactivity |

| N-(4-nitrophenyl)acetamide | Nitro group instead of iodine | Potentially different pharmacological effects |

| N-(4-fluorophenyl)acetamide | Fluorine atom instead of iodine | Altered electronic properties |

Uniqueness

N-Cyclopropyl-2-(4-iodophenyl)acetamide stands out due to the specific positioning of the iodine atom on the phenyl ring, which influences both its reactivity and biological activity. The cyclopropyl group also imparts distinct steric effects that differentiate it from other similar compounds, making it a valuable subject for further research in drug development and chemical synthesis.